molecular formula C11H21NO4 B2871404 (S)-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic acid CAS No. 53940-90-2

(S)-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic acid

Cat. No.: B2871404
CAS No.: 53940-90-2
M. Wt: 231.292
InChI Key: MXPBQQXWXZWBMK-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic acid is a chiral compound commonly used in organic synthesis. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which makes it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic acid is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the preparation of peptide and protein analogs.

    Medicine: It is an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Safety and Hazards

The primary safety concern associated with this compound is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF) during the deprotection process .

Future Directions

The future directions of this compound lie in its potential applications in peptide synthesis, particularly in the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic acid typically involves the protection of the amino group using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The resulting product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like hydrochloric acid or trifluoroacetic acid are employed to remove the Boc group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-((tert-Butoxycarbonyl)amino)butanoic acid
  • (S)-2-((tert-Butoxycarbonyl)amino)-3-methylbutanoic acid
  • (S)-2-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid

Uniqueness

(S)-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic acid is unique due to its specific chiral center and the presence of two methyl groups on the butanoic acid backbone. This structural feature imparts distinct steric and electronic properties, making it particularly useful in the synthesis of certain pharmaceuticals and biologically active molecules.

Properties

IUPAC Name

(2S)-2,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-7(2)11(6,8(13)14)12-9(15)16-10(3,4)5/h7H,1-6H3,(H,12,15)(H,13,14)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXPBQQXWXZWBMK-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@](C)(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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